
4-(4-Methylphenyl)-1-phenyl-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-1-phenyl-3-buten-2-one, commonly known as chalcone, is a naturally occurring compound found in various plants. Chalcone has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It shares structural similarities with amphetamines and synthetic cathinones . Synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
The mode of action involves several characteristics: it inhibits the reuptake of monoamines by neurons, decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase . These actions result in increased levels of monoamines in the synaptic cleft, leading to prolonged neurotransmission.
Biochemical Pathways
It’s known that synthetic cathinones, which this compound is structurally similar to, affect the monoaminergic system . This system includes pathways involving neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, reward, and cognition.
Pharmacokinetics
It’s known that synthetic cathinones are generally well absorbed and distributed in the body . They are metabolized in the liver and excreted in urine .
Result of Action
Synthetic cathinones, which this compound is structurally similar to, are known to induce hallucinations and stimulate the mind .
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. Chalcone also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, chalcone has some limitations for lab experiments. It is a relatively hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, chalcone has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on chalcone. One area of interest is the development of chalcone derivatives with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of chalcone as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, chalcone has been shown to have potential as a natural food preservative, which could have significant economic and environmental benefits.
Synthesis Methods
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, and carried out in ethanol or methanol. The resulting product is a yellow crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
Chalcone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties. Chalcone has also been investigated for its ability to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
properties
IUPAC Name |
(E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRCKOBYSFHAX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1-phenyl-3-buten-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)
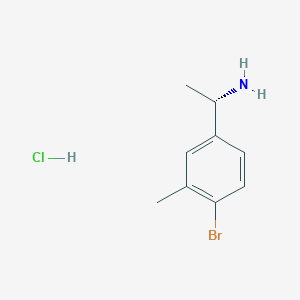

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)
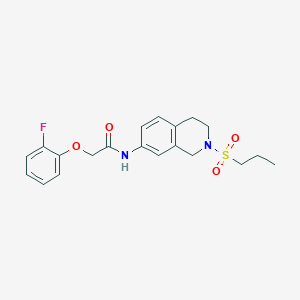
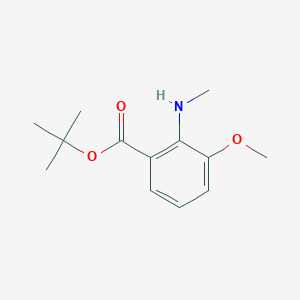
![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)
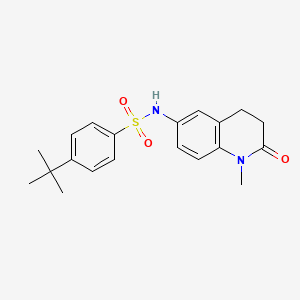

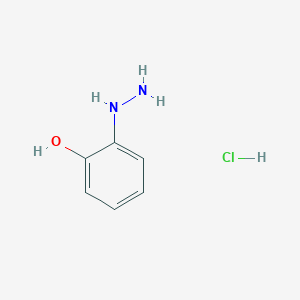
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)
![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)